![molecular formula C13H9BrClN3O2S B11779912 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

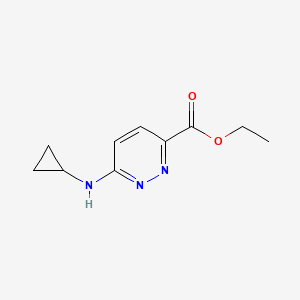

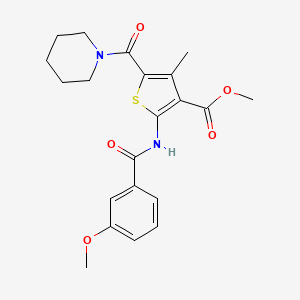

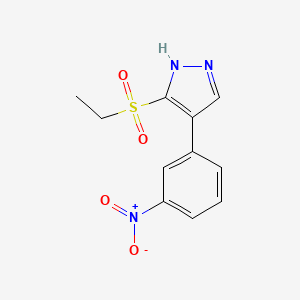

2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin ist eine komplexe organische Verbindung, die zur Klasse der Pyrrolopyrazin-Derivate gehört. Diese Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemieforschung weit verbreitet eingesetzt. Die Verbindung weist einen Pyrrolring auf, der mit einem Pyrazinring verschmolzen ist, sowie Brom-, Chlor- und Tosylgruppen, die zu seinen einzigartigen chemischen Eigenschaften beitragen.

Herstellungsmethoden

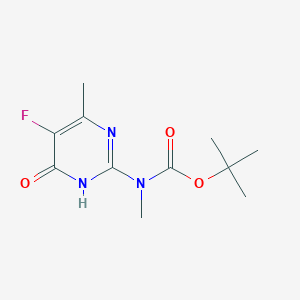

Die Synthese von 2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin umfasst mehrere Schritte. Eine gängige Methode beinhaltet die folgenden Schritte:

Kreuzkupplungsreaktion: Der Pyrrolring wird mit Acyl-(brom)acetylenen in Gegenwart von festem Aluminiumoxid bei Raumtemperatur gekoppelt, um 2-(Acylethynyl)pyrrole zu bilden.

Zugabe von Propargylamin: Propargylamin wird zu den Acetylenen hinzugefügt, um N-Propargylenaminone zu erhalten.

Intramolekulare Cyclisierung: Die N-Propargylenaminone unterliegen einer intramolekularen Cyclisierung, die durch Cäsiumcarbonat (Cs2CO3) in Dimethylsulfoxid (DMSO) katalysiert wird, um das gewünschte Pyrrolopyrazin-Derivat zu bilden.

Industrielle Produktionsmethoden können ähnliche Schritte beinhalten, sind jedoch für die großtechnische Synthese optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method includes the following steps:

Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

Addition of Propargylamine: Propargylamine is added to the acetylenes to obtain N-propargylenaminones.

Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

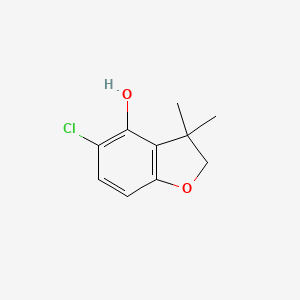

2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch ihr Oxidationszustand und ihre funktionellen Gruppen verändert werden.

Cyclisierungsreaktionen: Intramolekulare Cyclisierung kann zur Bildung verschiedener Ringstrukturen führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Cäsiumcarbonat, Dimethylsulfoxid und Propargylamin . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Gerüst für die Entwicklung von Kinaseinhibitoren und anderen bioaktiven Molekülen verwendet.

Biologische Studien: Die Derivate der Verbindung zeigen antimikrobielle, entzündungshemmende, antivirale, antifungale, antioxidative und Antitumoraktivitäten.

Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Synthese von Farbstoffen, Katalysatoren und anderen organischen Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung die Kinaseaktivität hemmt, die eine entscheidende Rolle bei der Zellsignalisierung und -regulation spielt . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischem Derivat und seiner Anwendung variieren.

Wirkmechanismus

The mechanism of action of 2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin kann mit anderen Pyrrolopyrazin-Derivaten verglichen werden, wie z. B.:

2-Brom-7-iod-5H-pyrrolo[2,3-b]pyrazin: Ähnlich in der Struktur, jedoch mit einem Iodatom anstelle von Chlor.

2-Brom-7-chlor-5H-pyrrolo[2,3-b]pyrazin: Fehlt die Tosylgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

Das Vorhandensein der Tosylgruppe in 2-Brom-7-chlor-5-tosyl-5H-pyrrolo[2,3-b]pyrazin erhöht seine Reaktivität und das Potenzial für diverse chemische Modifikationen, wodurch es sich von seinen Analoga abhebt.

Eigenschaften

IUPAC Name |

2-bromo-7-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTSGHOGHHDIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)

![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)